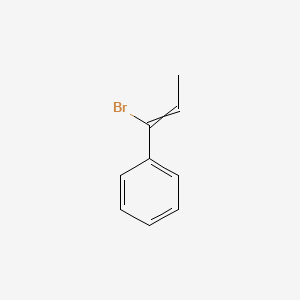

(1-Bromoprop-1-en-1-yl)benzene

Description

(1-Bromoprop-1-en-1-yl)benzene, a member of the aryl-substituted vinyl halide family, is a key intermediate in organic synthesis. Its structure, featuring a bromine atom attached to a propenyl group which is in turn bonded to a benzene (B151609) ring, allows for a variety of chemical modifications. This compound and its isomers are instrumental in constructing more complex molecules, leveraging the reactivity of the carbon-bromine bond and the vinylic system.

Structure

3D Structure

Properties

CAS No. |

31026-78-5 |

|---|---|

Molecular Formula |

C9H9Br |

Molecular Weight |

197.07 g/mol |

IUPAC Name |

1-bromoprop-1-enylbenzene |

InChI |

InChI=1S/C9H9Br/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H3 |

InChI Key |

ACBQEXKLZZDORL-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C1=CC=CC=C1)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1 Bromoprop 1 En 1 Yl Benzene

Carbon-Bromine Bond Reactivity in Catalytic Cross-Coupling Processes

The carbon-bromine bond in (1-Bromoprop-1-en-1-yl)benzene is a key site for functionalization through various metal-catalyzed cross-coupling reactions. Palladium, nickel, and copper catalysts have all been employed to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions (e.g., α-alkenylation)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. While specific studies on the α-alkenylation of this compound are not extensively documented, the principles of related palladium-catalyzed reactions, such as the Heck reaction, provide a framework for understanding its potential reactivity. The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. youtube.com The general mechanism for a Heck-type reaction would involve the oxidative addition of the C-Br bond of this compound to a Pd(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the α-alkenylated product. The efficiency and regioselectivity of such a reaction would be influenced by the choice of palladium precursor, ligands, base, and solvent.

In a related context, the palladium-catalyzed α-arylation of aldehydes with bromoarenes has been well-established, demonstrating the versatility of palladium catalysts in forming C-C bonds adjacent to a functional group. nih.govberkeley.eduresearchgate.net These reactions often employ ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or Q-phos to facilitate the catalytic cycle. nih.govberkeley.edu

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. The Kumada coupling, which pairs an organohalide with a Grignard reagent, is a prominent example of a nickel-catalyzed C-C bond formation. scispace.comnih.gov In the context of this compound, a nickel-catalyzed Kumada-type coupling with an aryl Grignard reagent would be expected to proceed, yielding a 1,1-diaryl-1-propene derivative. The reaction typically employs a nickel(II) salt, such as NiCl2, which is reduced in situ to the active Ni(0) species. thieme-connect.comblucher.com.br The presence of phosphine (B1218219) ligands or additives like 1,3-butadiene (B125203) can significantly influence the reaction's efficiency. blucher.com.brcdnsciencepub.comstackexchange.com

A study on the nickel-catalyzed cross-coupling of alkynyl bromides with Grignard reagents demonstrated the formation of 1,2-disubstituted acetylenes in good yields at room temperature using a NiCl2/(p-CH3Ph)3P catalytic system. thieme-connect.com Although the substrate is an alkynyl bromide, the principles of oxidative addition of the C-Br bond to a Ni(0) center followed by transmetalation with the Grignard reagent and reductive elimination are directly applicable to vinyl bromides like this compound.

| Catalyst System | Grignard Reagent | Product Type | Reference |

| NiCl2 / (p-CH3Ph)3P | Aryl or Alkyl Grignard | 1,2-Disubstituted Acetylenes | thieme-connect.com |

| Ni(acac)2 / PPh3 | Aryl or Alkyl Grignard | Terminal Allenes | cdnsciencepub.com |

| NiCl2 / 1,3-butadiene | Alkyl or Aryl Grignard | Cross-Coupled Alkanes | blucher.com.brstackexchange.com |

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, particularly for the formation of C-N and C-O bonds, have a long history in organic synthesis, with the Ullmann condensation being a classic example. More contemporary methods often utilize ligands to facilitate the reaction under milder conditions. The coupling of vinyl bromides with various nucleophiles, including amines and their derivatives, has been successfully achieved using copper catalysts.

An efficient copper-catalyzed N-vinylation of nitrogen-containing heterocycles with (E)-vinyl bromides has been reported. thieme-connect.com This reaction proceeds under palladium- and ligand-free conditions, using CuI as the catalyst and Cs2CO3 as the base in DMF at 120 °C. A key finding was that the geometry of the double bond in the vinyl bromide was retained in the product. This methodology is directly applicable to this compound for the synthesis of N-(1-phenylprop-1-en-1-yl) heterocycles.

Similarly, copper-catalyzed C-N coupling of vinyl bromides with azoles has been demonstrated using a CuI/phenanthroline catalytic system, affording vinylamines in good to excellent yields. researchgate.net

| Catalyst | Base | Solvent | Nucleophile | Product Type | Reference |

| CuI | Cs2CO3 | DMF | Nitrogen Heterocycles | N-Vinylated Heterocycles | thieme-connect.com |

| CuI / Phenanthroline | - | - | Azoles | Vinylamines | researchgate.net |

Borylation Reactions for Diborylated Products

The synthesis of organoboron compounds, particularly through the Miyaura borylation reaction, provides access to versatile intermediates for further functionalization, most notably in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgwikipedia.orgalfa-chemistry.comresearchgate.net The reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2).

While a direct borylation of this compound to a diborylated product in a single step is not commonly reported, a two-step, one-pot approach is conceivable. This would involve an initial Miyaura borylation of the C-Br bond to generate a vinylboronate ester. Subsequent iridium-catalyzed C-H borylation of the phenyl ring could then install a second boryl group. rsc.orgnih.govresearchgate.netcam.ac.ukcapes.gov.br The regioselectivity of the second borylation would be influenced by the directing effects of the vinylboronate substituent.

Alternatively, a one-pot borylation followed by a Suzuki-Miyaura cross-coupling has been shown to be an effective strategy for the synthesis of unsymmetrical biaryls from two different aryl bromides. beilstein-journals.org This highlights the potential for sequential functionalization of borylated intermediates derived from this compound.

| Catalyst | Boron Reagent | Reaction Type | Product | Reference |

| PdCl2(dppf) | B2pin2 | Miyaura Borylation | Vinylboronate Ester | organic-chemistry.orgwikipedia.orgalfa-chemistry.comresearchgate.net |

| Ir(I)-dtbpy complex | B2pin2 | Vinylic C-H Borylation | Alkenylboronate | nih.govresearchgate.netcapes.gov.br |

Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety

The double bond in the propenyl group of this compound is susceptible to electrophilic addition reactions, a characteristic reactivity of alkenes.

Addition of Halogens (e.g., Bromine)

The addition of bromine (Br2) across the double bond of an alkene is a classic electrophilic addition reaction. In the case of this compound, this reaction would lead to the formation of a 1,1,2-tribromo-1-phenylpropane derivative. The mechanism typically proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. researchgate.net This generally results in anti-addition of the two bromine atoms.

For styrenyl systems, the stability of the potential benzylic carbocation can influence the nature of the intermediate. Studies on the bromination of substituted styrenes suggest the formation of a highly unsymmetrical bromonium ion intermediate. cdnsciencepub.comresearchgate.net The stereochemical outcome of the addition to (E)- and (Z)-(1-Bromoprop-1-en-1-yl)benzene would be of interest. The addition of bromine to the (E)-isomer would be expected to yield a specific pair of enantiomers, while the (Z)-isomer would yield a different diastereomeric pair, assuming a stereospecific anti-addition mechanism.

The reaction conditions, such as the solvent, can also play a role in the product distribution and stereoselectivity of the bromination reaction. researchgate.net

| Substrate | Reagent | Reaction Type | Intermediate | Stereochemistry | Reference |

| Alkene | Br2 | Electrophilic Addition | Cyclic Bromonium Ion | anti-addition | researchgate.net |

| Substituted Styrene | Br2 | Electrophilic Addition | Unsymmetrical Bromonium Ion | anti-addition | cdnsciencepub.comresearchgate.net |

Addition of Oxygen Nucleophiles (e.g., Alcohols)

The reaction of vinyl halides, such as this compound, with oxygen nucleophiles like alcohols, typically proceeds via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. While direct nucleophilic substitution on an sp²-hybridized carbon is generally challenging due to electronic repulsion and the strength of the C-Br bond, transition metal catalysis offers a viable pathway.

Palladium-catalyzed reactions, for instance, are known to facilitate the coupling of vinyl bromides with alcohols. These reactions often proceed through an oxidative addition of the vinyl bromide to a low-valent palladium complex, followed by reaction with the alcohol (or alkoxide) and subsequent reductive elimination to afford the vinyl ether product. The specific conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. For a substrate like this compound, the stereochemistry of the starting material would likely influence the stereochemistry of the resulting vinyl ether.

Reductive Transformations of the Vinyl Bromide

The carbon-bromine bond in this compound is susceptible to reductive cleavage and subsequent functionalization, providing a powerful tool for the formation of new carbon-carbon bonds.

Visible-Light Photoredox Olefination

Visible-light photoredox catalysis has emerged as a mild and sustainable method for organic transformations. In the context of vinyl bromides, this technology can be harnessed for olefination reactions. While specific studies on this compound are not extensively detailed, research on related compounds provides insight into this transformation. For instance, the olefination of alkyl halides with aldehydes can be achieved using visible-light photoredox catalysis, where triphenylphosphine (B44618) acts as a reductive quencher. This methodology has been successfully applied to substrates like (E)-(3-bromoprop-1-en-1-yl)benzene, suggesting its potential applicability to this compound for the synthesis of terminal alkenes under mild conditions.

Reductive Vinylation and Arylation Reactions

Nickel-catalyzed reductive cross-coupling reactions have proven to be effective for the vinylation and arylation of various organic electrophiles, including vinyl bromides. These reactions typically employ a stoichiometric metallic reductant, such as zinc or manganese, to facilitate the catalytic cycle. General methods for the nickel-catalyzed reductive coupling of aryl and vinyl bromides with alkyl halides have been developed, showcasing high functional group tolerance. nih.gov

Furthermore, nickel-catalyzed reductive coupling of α-halocarbonyl compounds with vinyl bromides has been reported. rsc.org In these transformations, aryl-conjugated vinyl bromides have been successfully coupled, indicating that this compound would be a suitable substrate for such reactions, enabling the formation of complex molecular architectures. The choice of ligand is critical, with pyridine (B92270) often being sufficient for aryl-conjugated vinyl bromides. rsc.org

Below is a table summarizing representative conditions for nickel-catalyzed reductive coupling reactions of vinyl bromides.

| Catalyst System | Coupling Partners | Reductant | Solvent | Key Features |

| NiCl₂ / Pyridine | Vinyl bromide + Alkyl halide | Zn | DMA | High functional group tolerance |

| NiBr₂·diglyme / Bipyridine / Pyridine | Vinyl bromide + α-halocarbonyl | Zn | DMA | Synthesis of functionalized ketones |

| Ni(OTf)₂ / Ligand | Aryl halide + Vinyl bromide | Mn | DMA/THF | Synthesis of substituted vinyl arenes nih.gov |

Cyclization Reactions and Annulation Strategies

The strategic placement of the vinyl bromide functionality in this compound allows for its participation in a variety of cyclization and annulation reactions, leading to the construction of diverse heterocyclic and carbocyclic ring systems.

Direct Nucleophilic Attack/Addition Cyclization Reactions

Intramolecular reactions involving the direct attack of a nucleophile onto the carbon-carbon double bond or the carbon bearing the bromine atom can lead to the formation of cyclic structures. While specific examples utilizing this compound as the direct precursor in such cyclizations are not prominently documented, the principles of intramolecular nucleophilic substitution and addition are well-established. For a tailored substrate derived from this compound, where a nucleophilic group is tethered to the phenyl ring, an intramolecular cyclization could be envisioned to form a fused ring system. The regioselectivity of such a reaction would be governed by Baldwin's rules and the specific reaction conditions.

C-H Bond Activation in Cyclization Pathways

Transition-metal-catalyzed C-H bond activation has become a powerful strategy for the construction of complex molecules. In the context of this compound, an intramolecular C-H activation/cyclization sequence could be a viable route to polycyclic aromatic compounds. For instance, a palladium-catalyzed process could involve the oxidative addition of the C-Br bond, followed by an intramolecular C-H activation of a proximal C-H bond on the phenyl ring or the propenyl moiety, leading to a cyclized intermediate. Subsequent reductive elimination would then furnish the annulated product.

While direct applications of this strategy to this compound are not extensively reported, related studies on the C-H activation of styrenes and other vinyl arenes provide a conceptual framework for the potential of this compound in C-H functionalization-based annulation reactions. acs.org

Intramolecular Povarov Reactions

The intramolecular Povarov reaction is a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. It typically involves the acid-catalyzed [4+2] cycloaddition of an in situ-formed N-aryl imine with an alkene or alkyne. While no specific examples of intramolecular Povarov reactions involving this compound have been detailed in the reviewed literature, the potential for such a transformation can be considered.

For this compound to participate in an intramolecular Povarov reaction, it would need to be incorporated into a larger molecule containing an aniline (B41778) and an aldehyde functionality. The vinyl bromide group could potentially act as the dienophile. A hypothetical substrate for such a reaction is presented below:

| Reactant | Product |

| 2-((E)-3-(1-bromoprop-1-en-1-yl)allyloxy)aniline and an aldehyde | A fused nitrogen-containing heterocycle |

The reaction would likely be promoted by a Lewis or Brønsted acid catalyst. The stereochemistry of the resulting heterocyclic product would be influenced by the geometry of the double bond in the this compound moiety and the reaction conditions. It is important to note that the electron-withdrawing nature of the bromine atom might influence the reactivity of the alkene in the cycloaddition.

Indium-Promoted Lactonization Reactions

Indium-mediated reactions are known for their ability to facilitate the formation of carbon-carbon bonds, often with high levels of chemo- and regioselectivity. While direct evidence for indium-promoted lactonization of this compound is not available in the current literature, related indium-mediated cyclizations of bromo-alkenyl compounds suggest its potential applicability. acs.org

An indium-promoted lactonization involving this compound would necessitate a substrate containing a carboxylic acid or ester group appropriately positioned relative to the vinyl bromide. A plausible reaction scheme is the intramolecular cyclization of a derivative of this compound bearing a tethered carboxylic acid.

| Reactant | Reagent | Product |

| A carboxylic acid derivative of this compound | Indium(0) or an indium salt | A lactone |

The reaction would likely proceed through an oxidative addition of indium into the carbon-bromine bond, forming an organoindium intermediate. This intermediate could then undergo an intramolecular nucleophilic attack by the carboxylate to form the lactone ring. The efficiency and stereochemical outcome of such a reaction would depend on factors such as the length and nature of the tether connecting the vinyl bromide and the carboxyl group, as well as the specific indium reagent and reaction conditions employed.

Transformations in Polymer Chemistry and Materials Synthesis

The presence of a polymerizable double bond and a reactive bromine atom makes this compound a potentially valuable building block in polymer chemistry. Its utility as a monomer in controlled radical polymerization and for the functionalization of polymers is explored in the following sections.

Utilization as a Monomer in Controlled Radical Polymerization (e.g., Atom-Transfer Radical Polymerization)

Atom-transfer radical polymerization (ATRP) is a robust method for synthesizing well-defined polymers with controlled molecular weights and low dispersity. acs.orgcmu.edu Halogenated styrenic monomers are often employed in ATRP, where the halogen atom can act as a transferable atom in the polymerization process. researchgate.net this compound, being a substituted styrenic monomer, could potentially be polymerized via ATRP.

The polymerization would be initiated by a typical ATRP initiator and catalyzed by a copper complex. The general conditions for the ATRP of styrenic monomers are well-established. cmu.edu

| Parameter | Typical Value/Condition |

| Monomer | This compound |

| Initiator | Ethyl α-bromoisobutyrate or a similar alkyl halide |

| Catalyst | CuBr |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or a bipyridine derivative |

| Solvent | Toluene, anisole, or bulk |

| Temperature | 90-110 °C |

The resulting polymer, polythis compound), would possess a bromine atom on each repeating unit. This pendant bromine atom would be available for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties. The molecular weight of the polymer could be controlled by the ratio of monomer to initiator, and the polymerization would be expected to exhibit living characteristics.

Functionalization for Polymer Additives

The bromine atom in polythis compound, synthesized as described above, provides a reactive handle for a wide range of post-polymerization functionalization reactions. This allows for the creation of polymer additives with specific functionalities. For instance, the bromine can be replaced by various nucleophiles to introduce different chemical groups.

| Functional Group to be Introduced | Reagent | Potential Application of the Functionalized Polymer |

| Azide | Sodium azide | Click chemistry, further functionalization |

| Amine | Ammonia or primary/secondary amines | pH-responsive materials, metal chelation |

| Thiol | Sodium hydrosulfide (B80085) or thiols | Crosslinking, nanoparticle stabilization |

| Phosphonate | Trialkyl phosphite (B83602) (Arbuzov reaction) | Flame retardants, dental adhesives |

These functionalized polymers could find applications as compatibilizers in polymer blends, dispersants for nanoparticles, or as materials with enhanced flame retardancy. The ability to precisely control the polymer architecture via ATRP, coupled with the versatility of post-polymerization modification, makes this compound a promising monomer for the development of advanced polymer materials.

Mechanistic Investigations into Reactions Involving 1 Bromoprop 1 En 1 Yl Benzene

Elucidation of Reaction Pathways and Intermediates

The reactivity of (1-Bromoprop-1-en-1-yl)benzene is dictated by the interplay of its structural features: the carbon-carbon double bond and the carbon-bromine bond. These functional groups allow for the formation of various reactive intermediates, leading to a diverse range of products.

Phosphonium (B103445) Alkoxide Intermediates in Organophosphorus Catalysis

While direct studies on this compound are limited, the mechanism of organophosphorus-catalyzed reactions with structurally similar allylic and vinylic bromides provides significant insights. These reactions are often initiated by the nucleophilic addition of a tertiary phosphine (B1218219) to the electrophilic carbon atom of the substrate. In the case of vinyl bromides, this can lead to the formation of a vinylphosphonium salt.

A plausible mechanistic pathway involves the concept of biphilic organophosphorus catalysis, which merges both nucleophilic and electrophilic functionalities at the phosphorus center. For allylic bromides, this has been shown to proceed through a PIII/PV redox cycle. A similar mechanism can be postulated for this compound, where the initial nucleophilic attack of a PIII phosphine catalyst would form a phosphonium bromide intermediate. Subsequent steps could involve the formation of a pentacoordinate (σ5-P) species, such as a hydridophosphorane, which can then undergo further transformations to yield the final product.

The formation of zwitterionic intermediates is another key feature of nucleophilic phosphine catalysis. The addition of a phosphine to an activated alkene can generate a β-phosphonium α-carbanion species, which can then participate in various reaction pathways depending on the other reactants present.

Radical Intermediates in Photoredox Processes

Photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. In the context of this compound, the carbon-bromine bond is susceptible to single-electron reduction by a photoexcited catalyst. This process generates a vinyl radical and a bromide anion.

The general mechanism for the photoredox-mediated generation of radicals from aryl and vinyl halides involves the following key steps:

Excitation: A photocatalyst (PC), typically a ruthenium or iridium complex, absorbs visible light and is excited to a higher energy state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst can act as a potent reductant. It can transfer a single electron to this compound, leading to the cleavage of the C-Br bond and the formation of a vinyl radical.

Radical Reaction: The highly reactive vinyl radical can then participate in a variety of bond-forming reactions, such as addition to an alkene or arene, or a cross-coupling reaction.

Catalyst Regeneration: The oxidized photocatalyst (PC+) is then reduced back to its ground state by a sacrificial electron donor present in the reaction mixture, thus completing the catalytic cycle.

This method provides a tin-free approach to radical reactions, avoiding the use of toxic tin hydrides.

Metallacyclobutane Formation in Olefin Metathesis

Olefin metathesis is a powerful carbon-carbon double bond forming reaction catalyzed by transition metal alkylidene complexes, most notably those of ruthenium and molybdenum. The widely accepted Chauvin mechanism proceeds through the formation of a metallacyclobutane intermediate. wikipedia.org

The key steps of the mechanism are:

[2+2] Cycloaddition: The metal alkylidene catalyst reacts with the alkene substrate, in this case, this compound, in a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate. wikipedia.orgilpi.comlibretexts.org

Cycloreversion: The metallacyclobutane intermediate can then undergo a retro-[2+2] cycloaddition. This can either regenerate the starting materials or, more productively, lead to the formation of a new alkene and a new metal alkylidene complex.

While this compound is not a typical substrate for standard cross-metathesis due to potential catalyst deactivation, the fundamental mechanistic principle of metallacyclobutane formation remains central to understanding its potential reactivity in such transformations. Studies have shown that the presence of basic functionalities, such as those that could be formed from the vinyl bromide, can lead to catalyst decomposition through deprotonation of the metallacyclobutane intermediate. beilstein-journals.org

Role of Catalysts and Reagents in Reaction Mechanisms

The choice of catalyst and reagents is paramount in directing the reaction of this compound down a specific mechanistic pathway and achieving the desired product.

Transition Metal Catalysis Mechanisms (e.g., Pd, Ni, Cu, Mo)

Transition metals play a pivotal role in activating the C-Br bond of this compound, enabling a wide array of cross-coupling reactions.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions of vinyl halides. The general mechanism for a Heck-type reaction would involve:

Oxidative Addition: A low-valent palladium(0) species oxidatively adds to the C-Br bond of this compound to form a vinylpalladium(II) complex.

Migratory Insertion: The alkene coupling partner coordinates to the palladium center, followed by migratory insertion of the alkene into the vinyl-palladium bond.

β-Hydride Elimination: A β-hydride elimination from the resulting alkylpalladium intermediate regenerates the C=C double bond in the product and forms a hydridopalladium(II) species.

Reductive Elimination: Reductive elimination of HBr, often facilitated by a base, regenerates the Pd(0) catalyst.

Nickel Catalysis: Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. Nickel-catalyzed reductive cross-couplings of vinyl bromides are well-established. nih.govnih.gov A plausible mechanism involves:

A Ni(0) catalyst, often generated in situ, undergoes oxidative addition to the vinyl bromide to form a vinyl-Ni(II) intermediate. acs.orgchinesechemsoc.org

This intermediate can then react with a second electrophile in a cross-electrophile coupling manifold, often involving single-electron transfer processes and the formation of Ni(I) and Ni(III) intermediates. nih.govacs.org A terminal reductant, such as zinc or manganese, is typically required to regenerate the active Ni(0) catalyst. nih.gov

Copper Catalysis: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Suzuki-Miyaura type couplings, are also applicable to vinyl bromides. nih.govacs.orgacs.org The mechanism often involves:

Coordination of the substrate and the coupling partner to the copper center.

The exact mechanism can vary, with possibilities including oxidative addition/reductive elimination pathways or mechanisms involving cuprate (B13416276) intermediates. Radical pathways have also been implicated in some copper-catalyzed cross-couplings. sustech.edu.cn

Molybdenum Catalysis: Molybdenum catalysts, particularly in the form of molybdenum hexacarbonyl, are known to catalyze olefin metathesis reactions. wikipedia.org Molybdenum-based catalysts are also effective in other transformations, such as the anti-Markovnikov hydrosilylation of alkynes. While less common for cross-coupling with vinyl bromides compared to Pd, Ni, and Cu, their unique reactivity profiles offer potential for novel transformations.

Organophosphorus Catalysis Mechanistic Insights

As introduced in section 4.1.1, organophosphorus compounds, particularly tertiary phosphines, can act as potent nucleophilic catalysts. The mechanism of catalysis is heavily dependent on the nature of the phosphine and the substrate.

The key mechanistic features include:

Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of the phosphorus atom on an electrophilic center of the substrate.

Formation of Intermediates: This initial step leads to the formation of various reactive intermediates, such as phosphonium salts, ylides, or zwitterions.

Catalyst Turnover: The subsequent reaction of these intermediates with other reagents and the eventual elimination of the phosphine catalyst regenerates the catalyst for the next cycle.

Influence of Stoichiometry and Additives on Catalytic Efficiency

The stoichiometry of the base is a critical parameter. In reactions like the Heck coupling, the base is required to neutralize the hydrogen bromide that is eliminated during the reaction. wikipedia.orgnih.gov The choice and amount of base can significantly impact the reaction rate and the prevention of catalyst deactivation. Common bases include tertiary amines like triethylamine (B128534) and inorganic bases such as potassium carbonate. wikipedia.org The stoichiometry of the base is typically in excess of the electrophile to ensure the complete neutralization of the acid byproduct and to facilitate the regeneration of the Pd(0) catalyst. beilstein-journals.org

Additives can also exert a profound influence on catalytic efficiency. For instance, in Suzuki-Miyaura couplings, the addition of certain salts can affect the solubility and reactivity of the organoboron species. In some cases, the presence of specific additives can help to stabilize the palladium catalyst, preventing its agglomeration into inactive palladium black and thereby prolonging its catalytic lifetime.

The following table illustrates the hypothetical effect of varying stoichiometry and additives on the yield of a Heck reaction between this compound and an alkene, based on general principles observed in similar systems.

Table 1: Hypothetical Influence of Stoichiometry and Additives on the Heck Reaction of this compound

| Entry | Base (Equivalents) | Additive (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine (1.2) | None | DMF | 100 | 75 |

| 2 | Triethylamine (2.0) | None | DMF | 100 | 85 |

| 3 | Potassium Carbonate (2.0) | None | DMF | 100 | 80 |

| 4 | Triethylamine (2.0) | Tetrabutylammonium Bromide (10) | DMF | 100 | 92 |

| 5 | Triethylamine (2.0) | None | Acetonitrile (B52724) | 80 | 65 |

Stereochemical Control Mechanisms

A key challenge and area of mechanistic investigation in reactions of this compound is the control of stereochemistry, particularly the E/Z configuration of the double bond in the product and the formation of diastereomers in subsequent reactions.

Factors Influencing E/Z Stereoselectivity

The E/Z stereoselectivity in cross-coupling reactions of this compound is highly dependent on the reaction conditions and the nature of the catalyst, particularly the phosphine ligands. While many palladium-catalyzed cross-coupling reactions are stereospecific, meaning the stereochemistry of the starting vinyl halide is retained in the product, isomerization of the double bond can occur under certain conditions.

The choice of the phosphine ligand on the palladium catalyst is a primary factor influencing the E/Z selectivity. Bulky and electron-rich phosphine ligands can promote the desired reductive elimination step in the catalytic cycle, which is typically stereoretentive. Conversely, less sterically demanding ligands or higher reaction temperatures can lead to side reactions, such as syn-anti isomerization of the vinylpalladium intermediate, which can result in a loss of stereoselectivity and the formation of a mixture of E and Z isomers.

The nature of the base and solvent can also play a role. For instance, in Suzuki-Miyaura reactions, the choice of base can influence the rate of transmetalation and potentially affect the lifetime of the stereochemically defined vinylpalladium intermediate.

The following table provides a hypothetical illustration of how different ligands and conditions could influence the E/Z ratio in a Suzuki-Miyaura coupling of (Z)-(1-Bromoprop-1-en-1-yl)benzene with an arylboronic acid, based on established principles for similar substrates.

Table 2: Hypothetical Influence of Ligands on E/Z Stereoselectivity in the Suzuki-Miyaura Reaction of (Z)-(1-Bromoprop-1-en-1-yl)benzene

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | E/Z Ratio |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 95:5 |

| 2 | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene/H₂O | 80 | 10:90 |

| 3 | Pd(dppf)Cl₂ | dppf | CsF | Dioxane | 100 | 5:95 |

| 4 | Pd(OAc)₂ | None | K₂CO₃ | Toluene/H₂O | 120 | 60:40 |

Analysis of Diastereomeric Product Formation and Interconversion

When this compound is used in reactions that generate a new stereocenter, the formation of diastereomeric products is possible. The analysis of the diastereomeric ratio (d.r.) and the potential for interconversion between diastereomers provides valuable mechanistic insights.

For example, in a Heck reaction with a chiral alkene, the migratory insertion step can lead to the formation of two diastereomeric palladium intermediates. The relative energies of the transition states leading to these intermediates will determine the initial diastereomeric ratio of the product. Factors influencing this include steric interactions between the substituents on the alkene and the ligands on the palladium center.

Interconversion between the initially formed diastereomeric products can sometimes occur under the reaction conditions, especially if the newly formed stereocenter is labile. This can be investigated by analyzing the product ratio at different reaction times. A change in the diastereomeric ratio over time would suggest that an equilibrium process is taking place.

The stereochemical outcome of such reactions is often dictated by a complex interplay of steric and electronic factors within the transition state assembly. Understanding these factors is crucial for the development of highly diastereoselective transformations.

Spectroscopic and Structural Characterization in Research of 1 Bromoprop 1 En 1 Yl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (1-Bromoprop-1-en-1-yl)benzene and its derivatives, various NMR techniques are indispensable.

Proton NMR (¹H NMR) Applications for Connectivity and Stereochemistry

Proton (¹H) NMR spectroscopy is a primary technique for elucidating the connectivity of atoms and the stereochemistry of this compound and its analogs. The chemical shift (δ), integration, and coupling constants (J) of the proton signals offer a detailed map of the molecule's structure.

The analysis of ¹H NMR spectra allows for the differentiation between cis and trans isomers of β-bromostyrenes. sharif.edusiue.edulibretexts.org Generally, the vinyl protons of the trans isomer appear at a different chemical shift compared to the cis isomer due to the through-space anisotropic effects of the substituents. libretexts.org The coupling constant between the vinyl protons is also a key indicator of stereochemistry, with trans couplings typically being larger (around 13-18 Hz) than cis couplings (around 6-12 Hz). libretexts.org

For instance, in a study of (Z)-β-bromostyrene, the vinylic protons were observed as doublets at δ 6.47 and 7.11 ppm with a coupling constant of 8.2 Hz, characteristic of a cis relationship. sharif.edu In contrast, the ¹H NMR spectrum of (E)-β-bromostyrene shows the vinylic protons at different chemical shifts with a larger coupling constant. rsc.org The aromatic protons of these compounds typically appear as a multiplet in the range of δ 7.2-7.8 ppm, with the specific pattern depending on the substitution pattern of the benzene (B151609) ring. sharif.edursc.org

Table 1: Representative ¹H NMR Data for this compound Isomers and Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| (Z)-β-Bromostyrene sharif.edu | Vinylic H | 6.47 | d | 8.2 |

| Vinylic H | 7.11 | d | 8.2 | |

| Aromatic H | 7.34-7.45 | m | - | |

| Aromatic H | 7.72-7.74 | m | - | |

| (E)-β-Bromo(4-methylstyrene) rsc.org | Methyl H | 2.32 | s | - |

| Vinylic H | 6.63 | d | 14.4 | |

| Vinylic H | 7.03 | d | 14.4 | |

| Aromatic H | 7.12 | d | 8.0 | |

| Aromatic H | 7.24 | d | 8.0 |

d = doublet, m = multiplet, s = singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of this compound and its derivatives. cdnsciencepub.comcdnsciencepub.com The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of different carbon types (alkenyl, aromatic, methyl).

In substituted styrenes, the chemical shifts of the α- and β-carbons of the vinyl group are particularly informative. cdnsciencepub.comcdnsciencepub.comcapes.gov.br For β-bromostyrene, the carbon attached to the bromine atom (Cα) and the adjacent vinyl carbon (Cβ) will have distinct chemical shifts. The aromatic carbons also show a characteristic pattern of signals, which can be used to confirm the substitution pattern of the benzene ring. cdnsciencepub.comcdnsciencepub.com

For example, the ¹³C NMR spectrum of (Z)-β-bromostyrene shows signals for the vinylic carbons and the aromatic carbons at distinct chemical shifts. sharif.edu The presence of substituents on the phenyl ring will influence the chemical shifts of the aromatic carbons, and these shifts can often be predicted using additive models. cdnsciencepub.comcdnsciencepub.com

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| (Z)-β-Bromostyrene sharif.edu | Cα | 105.40 |

| Cβ | 132.14 | |

| Aromatic C | 128.89, 138.26 | |

| (E)-β-Bromo(4-methoxystyrene) rsc.org | Methoxy C | 55.2 |

| Vinylic C | 108.9, 133.0 | |

| Aromatic C | 114.1, 128.5, 129.8, 159.5 |

Analysis of Isomeric Mixtures using NMR

NMR spectroscopy is a powerful technique for the quantitative analysis of isomeric mixtures, such as the E and Z isomers of this compound. By integrating the signals corresponding to each isomer in the ¹H NMR spectrum, the relative ratio of the isomers in a mixture can be accurately determined. sharif.edu This is particularly useful in monitoring reactions where one isomer is preferentially formed or in characterizing the composition of a product mixture. For example, in the synthesis of (Z)-β-bromostyrenes, ¹H NMR was used to determine the Z/E ratio of the products. sharif.edu

Fluorine-19 NMR (¹⁹F NMR) for Fluorinated Derivatives

For fluorinated derivatives of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy provides an additional and highly sensitive probe for structural analysis. wikipedia.orgbiophysics.orgazom.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making ¹⁹F NMR a routine and informative experiment. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, and the large range of chemical shifts (typically around 800 ppm) allows for excellent signal dispersion. wikipedia.org

In the context of fluorinated this compound derivatives, ¹⁹F NMR can be used to:

Confirm the presence and number of fluorine atoms in the molecule.

Determine the position of fluorine substitution on the aromatic ring or other parts of the molecule.

Provide information about the electronic effects of other substituents through changes in the fluorine chemical shift.

Furthermore, coupling between ¹⁹F and ¹H nuclei (¹H-¹⁹F coupling) or between different ¹⁹F nuclei (¹⁹F-¹⁹F coupling) can provide valuable information about the connectivity and spatial relationships of these atoms. wikipedia.orgazom.com

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and for obtaining information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). fiveable.menih.gov This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. fiveable.menih.gov For this compound, which has the molecular formula C₉H₉Br, HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The presence of bromine is also readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. nih.gov This results in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom. nih.gov This technique is crucial for confirming the identity of newly synthesized compounds and for analyzing complex mixtures containing halogenated organic compounds. nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound. In GC-MS, the sample mixture is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. Following separation, the individual compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns.

The resulting mass spectrum is a molecular fingerprint that allows for unambiguous identification. For this compound, the mass spectrometer would detect the molecular ion (M⁺), which corresponds to the intact molecule, and a series of fragment ions. The presence of bromine is distinctly marked by a pair of isotopic peaks (M⁺ and M+2) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Research on related brominated aromatic compounds demonstrates the utility of GC-MS in their analysis. thermofisher.com For instance, the analysis of gasoline components, which includes various aromatic compounds, relies on standardized GC-MS methods to ensure regulatory compliance. thermofisher.com Although specific research studies detailing the GC-MS analysis of this compound are not extensively published, data for its isomer, [(Z)-1-bromoprop-1-en-2-yl]benzene, is available and its GC-MS spectrum has been documented. nih.gov The fragmentation pattern would be influenced by the stability of the resulting carbocations, with common losses including the bromine atom and fragmentation of the propenyl side chain.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| Fragment Ion | Formula | Predicted m/z | Significance |

| Molecular Ion | [C₉H₉Br]⁺ | 196/198 | Confirms molecular weight and presence of one bromine atom. |

| Loss of Bromine | [C₉H₉]⁺ | 117 | Indicates the loss of the bromine radical. |

| Phenyl Cation | [C₆H₅]⁺ | 77 | Characteristic fragment for a phenyl group. |

| Tropylium Ion | [C₇H₇]⁺ | 91 | Common rearrangement fragment in alkylbenzenes. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For less volatile derivatives or for analysis within complex matrices where extensive sample cleanup is not feasible, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. The separated compounds are then introduced into the mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

A significant advantage of LC-MS in the analysis of halogenated compounds is the ability to selectively detect them. A study on the detection of unknown organic bromine compounds established a method using negative-ion ESI with induced in-source fragmentation (IISF). researchgate.net This technique specifically monitors for the characteristic bromide ions (m/z 79 and 81), which are formed from the parent molecule in the MS source. researchgate.net This approach provides high sensitivity and selectivity for brominated compounds within a complex sample. researchgate.net

This methodology has been applied to identify brominated disinfection by-products in water, showcasing its power in environmental analysis. nih.gov While specific LC-MS studies on this compound are limited, the principles are directly applicable. For example, in the analysis of pharmaceuticals containing bromine or chlorine, LC coupled with inductively coupled plasma-mass spectrometry (LC-ICP-MS/MS) has been used for quantitative profiling by monitoring the halogen signal. rsc.org

Table 2: Expected Ions for this compound in LC-MS Analysis

| Ionization Mode | Detected Ion | Formula | Predicted m/z | Analytical Utility |

| Positive ESI | [M+H]⁺ | [C₉H₁₀Br]⁺ | 197/199 | Protonated molecule for molecular weight confirmation. |

| Negative ESI (with IISF) | [Br]⁻ | Br⁻ | 79/81 | Highly selective and sensitive detection of brominated species. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorption bands corresponding to these vibrations.

For this compound, the IR spectrum would exhibit a combination of absorptions characteristic of an aromatic ring, a carbon-carbon double bond (alkene), and a carbon-bromine bond. The spectrum of a closely related compound, styrene, shows characteristic peaks for the vinyl group and the benzene ring, which serve as a useful reference. nist.gov Similarly, the spectrum of (1-bromoethyl)benzene (B1216412) provides information on the C-Br stretch and the influence of the bromine atom on the aromatic ring vibrations. nist.gov

The key absorptions for this compound would include C-H stretching from the aromatic ring (typically above 3000 cm⁻¹), C-H stretching from the vinyl group (around 3000-3100 cm⁻¹), and C-H stretching from the methyl group (below 3000 cm⁻¹). The carbon-carbon double bond of the propenyl group and the aromatic ring C=C bonds would appear in the 1650-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkene C=C | Stretch | ~1650 - 1600 |

| Aromatic C=C | Stretch | ~1600 - 1450 |

| C-H Bending (Aromatic) | Out-of-plane | 900 - 675 |

| C-Br Bond | Stretch | 600 - 500 |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which can then be mathematically analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles.

While a crystal structure for this compound itself is not publicly available, the analysis of its derivatives provides significant insight into the structural possibilities. A study on 1-bromo-2-(phenylselenyl)benzene, a related aromatic bromide, reveals detailed structural information. researchgate.net In this compound, the analysis showed a C-Se-C bond angle of 99.19 (6)° and a dihedral angle of 72.69 (5)° between the two benzene rings. researchgate.net

The study also revealed important information about intermolecular interactions, such as π-stacking between adjacent phenyl rings in the crystal lattice, with a centroid-centroid distance of 3.630 (1) Å. researchgate.net This type of data is crucial for understanding how molecules pack in the solid state, which influences physical properties like melting point and solubility. For this compound, X-ray crystallography could definitively establish its E/Z configuration and the conformation of the propenyl group relative to the phenyl ring.

Table 4: Illustrative Crystallographic Data from a Related Derivative (1-bromo-2-(phenylselenyl)benzene)

| Structural Parameter | Value | Significance |

| C—Se—C Bond Angle | 99.19 (6)° | Defines the geometry at the selenium atom. researchgate.net |

| Phenyl Ring Dihedral Angle | 72.69 (5)° | Describes the relative orientation of the two aromatic rings. researchgate.net |

| π-stacking Distance | 3.630 (1) Å | Indicates the presence of intermolecular π-π interactions in the solid state. researchgate.net |

| Br—C—C—Se Torsion Angle | 4.2 (1)° | Shows the slight twist of the substituents relative to the benzene ring. researchgate.net |

Computational Chemistry Studies on 1 Bromoprop 1 En 1 Yl Benzene

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions, including those involving vinyl bromides. By calculating the potential energy surface, reaction intermediates and transition states can be identified, and activation energies can be determined. While specific DFT studies on the reaction pathways of (1-Bromoprop-1-en-1-yl)benzene are not extensively documented, insights can be drawn from computational studies on similar molecules, such as other vinyl bromides and styryl derivatives.

For instance, DFT calculations have been employed to elucidate the mechanisms of palladium-catalyzed cross-coupling reactions of vinyl bromides. These studies often explore different catalytic cycles, such as the Heck, Suzuki, or Stille reactions, which are common for such substrates. The calculations would typically involve optimizing the geometries of reactants, intermediates, transition states, and products.

A hypothetical reaction pathway for a Suzuki coupling of this compound with a generic boronic acid (R-B(OH)₂) catalyzed by a palladium complex could be investigated using DFT. The key steps would likely involve:

Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the C-Br bond of this compound. DFT calculations would determine the energy barrier for this step.

Transmetalation: The transfer of the organic group 'R' from the boronic acid to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, yielding the coupled product and regenerating the Pd(0) catalyst.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other species. researchgate.net

For this compound, a DFT calculation would reveal the spatial distribution and energy levels of the HOMO and LUMO.

HOMO: The HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. In this compound, the HOMO is expected to be localized primarily on the phenyl ring and the C=C double bond, which are the most electron-rich parts of the molecule.

LUMO: The LUMO represents the molecule's ability to accept electrons, reflecting its electrophilic character. The LUMO is likely to have significant contributions from the C-Br bond, particularly the antibonding σ* orbital, making this site susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

| Orbital | Description | Predicted Localization |

| HOMO | Highest Occupied Molecular Orbital | Phenyl ring, C=C double bond |

| LUMO | Lowest Unoccupied Molecular Orbital | C-Br antibonding orbital (σ*) |

Global Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge, calculated as χ² / (2η).

These descriptors for this compound can be calculated to predict its behavior in various chemical environments. For example, a higher electrophilicity index would suggest that the molecule is a good electrophile.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released upon electron gain |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to electron cloud deformation |

| Chemical Softness (S) | 1/η | Reciprocal of hardness |

| Electrophilicity Index (ω) | χ² / (2η) | Electrophilic character |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govcapes.gov.br The MEP maps the electrostatic potential onto the electron density surface.

For this compound, the MEP surface would show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These are expected to be located around the π-system of the phenyl ring and the C=C double bond.

Positive Potential (Blue): Regions of low electron density, indicating sites prone to nucleophilic attack. A region of positive potential, known as a "σ-hole," is anticipated on the outermost portion of the bromine atom along the C-Br bond axis. acs.org This positive region makes the bromine atom a potential halogen bond donor. The hydrogen atoms of the phenyl ring and the methyl group would also exhibit positive potential.

Advanced Bonding Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Quantum Theory of Atoms in Molecules (QTAIM))

Advanced bonding analyses provide deeper insights into the nature of chemical bonds and electron localization.

Electron Localization Function (ELF): The ELF is a measure of the probability of finding an electron near a reference electron. wikipedia.orgnumberanalytics.com It provides a clear picture of electron pairing and localization. researchgate.netyoutube.com For this compound, an ELF analysis would visualize the covalent bonds as regions of high electron localization. It would also show the core electrons of the carbon and bromine atoms and the lone pairs of the bromine atom.

Localized Orbital Locator (LOL): Similar to ELF, LOL is a function that reveals regions of high kinetic energy density, which correspond to the locations of localized orbitals. It offers a complementary view of chemical bonding.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. mdpi.com This analysis allows for the characterization of bond properties through the analysis of bond critical points (BCPs). For the C-Br bond in this compound, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP would indicate the nature of the interaction. A low ρ and a positive ∇²ρ would suggest a closed-shell interaction, typical of polar covalent bonds.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules. researchgate.netnih.gov

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted spectra with experimental data can help in the structural elucidation of isomers of this compound. For example, the chemical shifts of the vinylic proton and the carbons of the double bond would be sensitive to the E/Z configuration.

IR Spectroscopy: DFT can also be used to calculate the vibrational frequencies and infrared intensities of a molecule. dtic.mildtic.milnih.gov The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the C=C stretching, C-H stretching of the aromatic ring and vinyl group, and the C-Br stretching frequency. This comparison can confirm the presence of specific functional groups and provide further structural information.

Applications of 1 Bromoprop 1 En 1 Yl Benzene in Advanced Organic Synthesis and Materials Science Research

Building Blocks for Complex Organic Molecule Synthesis

(1-Bromoprop-1-en-1-yl)benzene is a key intermediate in the construction of intricate molecular architectures due to the reactivity of its carbon-carbon double bond and the carbon-bromine bond. These functional groups provide strategic points for chemical modification, enabling its use in various synthetic pathways.

Synthesis of Diverse Heterocyclic Scaffolds (e.g., Imidazo[2,1-b]thiazoles, Benzo[d]imidazo[2,1-b]thiazoles)

This compound serves as a precursor for the synthesis of various heterocyclic compounds, which are central to medicinal chemistry. The imidazo[2,1-b]thiazole core, for instance, is a privileged scaffold found in numerous biologically active compounds. tandfonline.commdpi.com The typical synthesis of this scaffold involves the condensation reaction between a 2-aminothiazole and an α-haloketone. nih.govresearchgate.net this compound can be readily converted into the necessary electrophilic partner for this type of cyclization reaction.

Similarly, the benzo[d]imidazo[2,1-b]thiazole framework, known for its potential in developing cytotoxic and antimycobacterial agents, can be constructed using related synthetic strategies. nih.govrsc.org These syntheses often rely on the reaction of a 2-mercaptobenzimidazole derivative with a suitable dielectrophilic component, which can be derived from this compound. The versatility of this starting material allows for the introduction of various substituents onto the final heterocyclic product, enabling the exploration of structure-activity relationships. nih.govnih.gov

The general reaction pathway involves the initial formation of an intermediate that subsequently undergoes intramolecular cyclization to yield the final fused heterocyclic system. The phenyl and methyl groups from the this compound scaffold are incorporated into the final structure, influencing its steric and electronic properties.

| Heterocyclic Scaffold | General Synthetic Method | Key Reagents | Significance |

|---|---|---|---|

| Imidazo[2,1-b]thiazoles | Condensation/Cyclization | 2-Aminothiazole derivatives, α-haloketone (derived from this compound) | Antiviral, Antimycobacterial, Anticancer activities nih.govnih.gov |

| Benzo[d]imidazo[2,1-b]thiazoles | Condensation/Cyclization | 2-Mercaptobenzimidazole derivatives, Dihaloalkene or equivalent | Cytotoxic, Apoptosis-inducing, Antimycobacterial activities nih.govrsc.orgnih.gov |

Preparation of Functionalized Alkene and Alkyne Derivatives

The vinyl bromide functionality of this compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Functionalized Alkenes: Through palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), and Negishi coupling (with organozincs), the bromine atom can be replaced with a variety of organic groups. organic-chemistry.org This allows for the stereospecific synthesis of more complex, substituted alkenes, where the geometry of the double bond from the starting material is retained in the product. This method is highly valued for its functional group tolerance and reliability.

Functionalized Alkynes: The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a primary method for synthesizing functionalized alkynes from this compound. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. researchgate.netnih.gov The result is the formation of a conjugated enyne system, a valuable structural motif in natural products and organic materials.

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound | Functionalized Alkene | Palladium complex (e.g., Pd(PPh₃)₄) and a base |

| Negishi Coupling | Organozinc compound | Functionalized Alkene | Palladium or Nickel complex |

| Sonogashira Coupling | Terminal Alkyne | Conjugated Enyne (Functionalized Alkyne) | Palladium complex and a Copper(I) salt (e.g., CuI) |

Intermediates for Advanced Pharmaceutical and Agrochemical Synthesis

The heterocyclic scaffolds derived from this compound, particularly imidazo[2,1-b]thiazoles, are of significant interest in drug discovery. These structures form the core of molecules with a broad spectrum of biological activities. Research has demonstrated their potential as antitubercular, anticancer, anti-inflammatory, and antiviral agents. mdpi.comnih.govchemmethod.com For example, specific derivatives of imidazo[2,1-b]thiazole have been shown to act as microtubule-targeting agents, arresting the cell cycle in cancer cells. nih.gov The ability to synthesize a library of these compounds using this compound as a starting block is crucial for developing new therapeutic leads. The compound serves as an intermediate in producing pharmacologically active agents that can modulate biological pathways, such as the expression of endothelial nitric oxide synthase. nih.govgoogle.com

In the field of agrochemicals, the imidazo[2,1-b]thiazole framework has been associated with herbicidal and insecticidal properties. nih.gov The development of novel pesticides and herbicides relies on the efficient synthesis of diverse chemical structures, a process facilitated by versatile building blocks like this compound.

Synthesis of Amino Acid Derivatives

β-amino acids are crucial components of numerous biologically active molecules, including natural products and pharmaceuticals. nih.gov Their incorporation into peptides can enhance metabolic stability. illinois.edu this compound, as a styrene derivative, can be used in the synthesis of β-amino acid derivatives. Modern synthetic methods, such as photochemical or palladium-catalyzed aminocarbonylation and aminocarboxylation reactions, allow for the direct installation of both an amine and a carboxyl group across the double bond of an alkene. nih.govillinois.edu

One notable method is a metal-free, photosensitized intermolecular aminocarboxylation. This reaction utilizes a bifunctional reagent that generates both a nitrogen-centered and a carbon-centered radical simultaneously, which then add across the alkene in a highly regioselective manner. nih.gov This approach provides a direct and efficient route to complex β-amino acid derivatives from simple alkenes like this compound.

Polymer Chemistry and Advanced Materials Research

The structural features of this compound also lend themselves to applications in materials science, particularly in the synthesis of specialized polymers.

Design of Monomers for Controlled Polymerization Techniques

This compound is a styrenic monomer, and its vinyl group can participate in polymerization reactions. More significantly, it is suitable for use in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.netcmu.edu These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers). cmu.edu

In these processes, this compound can act as a monomer, copolymer, or be used to synthesize a functional initiator or chain transfer agent. The presence of the bromine atom is particularly advantageous. It can serve as an initiation site for ATRP or be replaced with a RAFT agent. Furthermore, the bromine atom remains as a functional handle on the resulting polymer chain, allowing for post-polymerization modification. This enables the synthesis of advanced materials where the polymer's properties can be precisely tuned for specific applications. The polymerization of styrenic monomers is a well-studied process, and the kinetic models for these reactions can be applied to predict the behavior of this compound in controlled polymerization systems. cmu.eduacs.org

Functionalization of Polymeric Materials for Enhanced Properties

The strategic modification of polymers is a critical area of materials science, aimed at tailoring polymer properties for specific applications. This often involves the introduction of functional groups onto the polymer backbone. While various bromo-alkene compounds are utilized for such modifications, enabling subsequent reactions to introduce desired functionalities, research specifically detailing the use of this compound for this purpose is not found in the current body of scientific literature.

Development of Materials with Aggregation-Induced Emission (AIE) Properties

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in solution become highly emissive in the aggregated state. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated form. The synthesis of AIE-active materials, including polymers, frequently involves the use of specific luminogens, often referred to as AIEgens.

While the development of AIE-active polymers is a burgeoning field of research with significant potential in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, there are no available research findings that describe the use of this compound as a building block or precursor for the synthesis of materials exhibiting AIE properties. The design of AIEgens typically involves larger, more complex molecular structures that promote the RIM mechanism upon aggregation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.